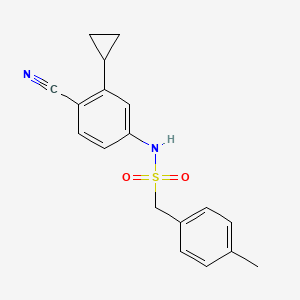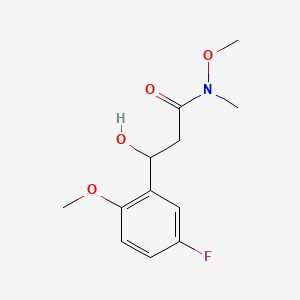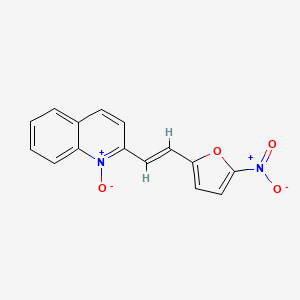
Quinoline, 2-(2-(5-nitro-2-furyl)vinyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring system substituted with a nitrofuran moiety. The compound exhibits unique chemical properties due to the presence of both the quinoline and nitrofuran rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium typically involves the following steps:
Formation of the nitrofuran moiety: The nitrofuran ring can be synthesized through the nitration of furan derivatives. For instance, 5-nitrofuran-2-carboxaldehyde can be prepared by nitrating furan-2-carboxaldehyde.
Formation of the quinoline ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of the nitrofuran and quinoline rings: The final step involves the coupling of the nitrofuran and quinoline rings through a condensation reaction. This can be achieved by reacting 5-nitrofuran-2-carboxaldehyde with 2-methylquinoline in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium may involve large-scale nitration and cyclization reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: It is used in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound exerts its antimicrobial effects by inhibiting bacterial enzymes involved in essential metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofuran Derivatives: Compounds such as nitrofurantoin and nitrofurazone share structural similarities with 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium.
Quinoline Derivatives: Compounds like quinine and chloroquine also share the quinoline ring system.
Uniqueness
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium is unique due to the combination of the nitrofuran and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
794-44-5 |
|---|---|
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H10N2O4/c18-16-12(6-5-11-3-1-2-4-14(11)16)7-8-13-9-10-15(21-13)17(19)20/h1-10H/b8-7+ |
Clé InChI |
GXSWRHMJLQSDGW-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


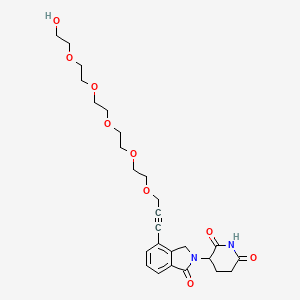



![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)
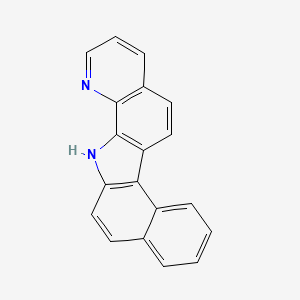


![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
